molecular formula C6H12ClNO B1529636 2-Oxa-5-azabicyclo[2.2.2]octane hydrochloride CAS No. 1408075-32-0

2-Oxa-5-azabicyclo[2.2.2]octane hydrochloride

Cat. No.: B1529636
CAS No.: 1408075-32-0
M. Wt: 149.62 g/mol
InChI Key: HIDMFWUHQBIUOT-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The development of 2-oxa-5-azabicyclo[2.2.2]octane and its hydrochloride salt traces its origins to pioneering work in the field of bridged bicyclic heterocycles. The foundational research in this area can be attributed to early investigations by Portoghese and colleagues, who conducted stereochemical studies on medicinal agents involving bicyclic bases. Their work established the synthetic methodology for accessing quaternary derivatives of related 2-oxa-5-azabicyclo systems, laying the groundwork for subsequent developments in this chemical space.

The historical significance of this compound family emerged from the recognition that bridged morpholines could serve as valuable bioisosteres in medicinal chemistry applications. The structural similarity between traditional morpholine rings and their bridged bicyclic counterparts suggested potential for maintaining biological activity while introducing favorable pharmacokinetic modifications. This concept proved particularly relevant as researchers sought to develop compounds with improved drug-like properties, including enhanced metabolic stability and modified lipophilicity profiles.

Recent synthetic advances have been driven by the pharmaceutical industry's interest in incorporating bridged morpholine motifs into drug candidates. Notable contributions include the development of stereoselective synthetic routes by research teams at major pharmaceutical companies, who recognized the potential of these scaffolds in creating novel therapeutic agents. The compound has gained particular prominence due to its incorporation into investigational drugs, including inhibitors targeting specific enzyme systems relevant to cancer treatment.

Nomenclature and Classification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for bridged bicyclic systems. The compound is characterized by the molecular formula C₆H₁₂ClNO, with a molecular weight of 149.62 daltons for the hydrochloride salt form. The base structure, 2-oxa-5-azabicyclo[2.2.2]octane, carries the Chemical Abstracts Service registry number 280-51-3, while various stereoisomeric forms possess distinct registry numbers reflecting their specific spatial arrangements.

The bicyclic nomenclature system employed designates the positions of the heteroatoms within the bridged framework, where the oxygen atom occupies position 2 and the nitrogen atom position 5 of the bicyclo[2.2.2]octane system. This systematic approach ensures unambiguous identification of the compound and its derivatives across different chemical databases and literature sources. Alternative naming conventions may refer to the compound as a bridged morpholine derivative, reflecting its structural relationship to the parent morpholine heterocycle.

Classification of this compound places it within the broader category of saturated bridged heterocycles, specifically those containing both oxygen and nitrogen heteroatoms. The compound exhibits characteristics typical of tertiary amines when considered from the perspective of the nitrogen functionality, while the oxygen bridge contributes ether-like properties to the overall molecular behavior. Database entries consistently categorize the compound under heterocyclic organic compounds with specific subcategorizations reflecting its bicyclic nature and heteroatom content.

Significance in Heterocyclic Chemistry

The significance of this compound in heterocyclic chemistry extends beyond its individual structural features to encompass its role as a representative member of bridged bicyclic systems. Research has demonstrated that bridged morpholines exhibit unique conformational properties that distinguish them from their unbridged counterparts. These conformational constraints result in altered physicochemical properties, including modified lipophilicity profiles that can be advantageous in drug design applications.

The compound serves as an important synthetic intermediate for accessing diverse chemical libraries containing constrained heterocyclic motifs. Recent synthetic methodologies have utilized 2-oxa-5-azabicyclo[2.2.2]octane derivatives as platforms for introducing functional diversity while maintaining the rigid three-dimensional structure imposed by the bicyclic framework. This approach has proven particularly valuable in the synthesis of backbone-constrained gamma-amino acid analogues, where the bridged morpholine core provides the necessary structural rigidity.

Computational studies have revealed that the bridged morpholine system exhibits distinct electronic properties compared to conventional morpholine rings. The geometric constraints imposed by the bicyclic structure influence the basicity of the nitrogen center and the overall electron distribution within the molecule. These electronic modifications contribute to the compound's utility as a bioisostere, as they can modulate binding interactions with biological targets while preserving essential pharmacophoric elements.

The compound's significance is further enhanced by its role in advancing synthetic methodology for accessing complex bridged heterocycles. Recent developments in stereoselective synthesis have established efficient routes to both enantiomers of the target structure, enabling systematic structure-activity relationship studies. These synthetic advances have opened new possibilities for exploring the chemical space around bridged morpholine derivatives and their applications in medicinal chemistry.

Relationship to Bridged Morpholine Derivatives

The relationship between this compound and other bridged morpholine derivatives represents a fascinating area of structural chemistry that has garnered significant research attention. The compound belongs to a family of bridged bicyclic morpholines that includes the related 2-oxa-5-azabicyclo[2.2.1]heptane system, which differs by the presence of one fewer carbon atom in the bicyclic framework. This structural variation results in distinct conformational preferences and chemical reactivities that have been extensively studied.

Comparative analyses of different bridged morpholine systems have revealed systematic trends in their physicochemical properties. Research has shown that the choice of bridging pattern and ring size significantly influences the overall molecular geometry, with implications for biological activity and synthetic accessibility. The [2.2.2] bridging pattern present in 2-oxa-5-azabicyclo[2.2.2]octane creates a more symmetrical structure compared to [2.2.1] bridged systems, resulting in distinct conformational dynamics and potential for different biological interactions.

Studies examining the lipophilicity of bridged morpholine derivatives have uncovered counterintuitive effects where the addition of carbon bridges can actually reduce overall molecular lipophilicity. This phenomenon, observed across multiple bridged heterocyclic systems including morpholines, piperazines, and piperidines, suggests that conformational effects can override simple additive contributions to physicochemical properties. Such findings have important implications for drug design strategies employing bridged morpholine motifs.

The synthetic relationships between different bridged morpholine derivatives have been systematically explored, with many synthetic routes providing access to multiple family members through common intermediates. Research has demonstrated that chiral starting materials, such as trans-4-hydroxy-L-proline, can serve as versatile building blocks for accessing various bridged morpholine architectures with defined stereochemistry. These synthetic connections enable systematic exploration of structure-property relationships within the bridged morpholine family and facilitate the identification of optimal structures for specific applications.

Table 1: Comparative Properties of Bridged Morpholine Derivatives

Compound Molecular Formula Molecular Weight LogP Ring System
2-Oxa-5-azabicyclo[2.2.2]octane C₆H₁₁NO 113.16 0.1372 [2.2.2]
2-Oxa-5-azabicyclo[2.2.1]heptane C₅H₉NO 99.13 -0.2 [2.2.1]
This compound C₆H₁₂ClNO 149.62 - [2.2.2]

Table 2: Commercial Availability and Supplier Information

Supplier Purity Package Size Lead Time Price Range
Angene US 97% 100-1000 mg 5 days $480-1910
BLD Pharmatech 97% 5 g 30 days $5410
Chemenu Inc. 95% 100-250 mg 50 days $1197-1914
ChemScene 98% 100 mg Variable $25-30

Properties

IUPAC Name

2-oxa-5-azabicyclo[2.2.2]octane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.ClH/c1-2-6-3-7-5(1)4-8-6;/h5-7H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIDMFWUHQBIUOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2COC1CN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stereoselective Synthesis via Chiral Bicyclic Lactone Intermediate

A key modern approach to synthesizing 2-oxa-5-azabicyclo[2.2.2]octane hydrochloride involves the use of a chiral bicyclic lactone intermediate derived from optically pure (2S,5S)-5-hydroxypiperidine-2-carboxylic acid (HPA). This method was developed to overcome challenges of low yield and stereochemical ambiguity in previous syntheses.

  • Starting Material: (2S,5S)-5-hydroxypiperidine-2-carboxylic acid (HPA)
  • Key Intermediate: Chiral bicyclic lactone
  • Critical Steps:
    • Epimerization of stereocenters via crystallization-induced diastereomer transformation
    • Titanium isopropoxide (Ti(OiPr)4)-mediated intramolecular SN2 ring closure to form the bicyclic morpholine core
  • Outcome: Synthesis of the (R,R)-enantiomer of 2-oxa-5-azabicyclo[2.2.2]octane in six steps with an overall yield of approximately 25%
  • Significance: This route provides stereospecific access to both enantiomers of the target compound, crucial for medicinal applications such as IDH1 mutant inhibitors in glioma treatment.

Intramolecular Lactonization from Epoxy Amino Acid Esters

Another synthetic route involves intramolecular lactonization of ethyl 2-amino-4-(2-oxiranyl)butanoate hydrochloride salt to form cyclic amino acid esters structurally related to 2-oxa-5-azabicyclo[2.2.2]octane derivatives.

  • Procedure:
    • Starting from ethyl 2-amino-4-(2-oxiranyl)butanoate hydrochloride
    • Intramolecular nucleophilic attack leads to lactonization forming a bicyclic lactone structure
    • Purification by recrystallization from dichloromethane/diethyl ether
  • Characterization: Confirmed by ^1H NMR, high-resolution mass spectrometry, and single crystal X-ray diffraction
  • Structural Features: The product contains a bicyclo[2.2.2]octane framework with a lactone moiety and a piperidine ring, existing as a 1:1 diastereomeric mixture in the crystal.

Lactonization and Isomerization via Dehydrating Agents

A patented method focuses on producing 5-hydroxypiperidine-2-carboxylic acid derivatives, precursors to the bicyclic compound, through isomerization and lactonization steps involving dehydrating agents.

  • Key Points:
    • Stereoisomeric mixtures are isomerized to favor cis-positioned carboxyl and hydroxyl groups
    • Lactonization is induced using dehydrating agents such as acetic anhydride or trifluoroacetic anhydride, sometimes combined with amines
    • The reaction can be conducted by dissolving disodium salts of dicarboxylic acids in acetic acid, followed by triethylamine addition and heating
    • Sodium acetate by-product is removed by filtration after addition of poor solvents like toluene
    • High purity compounds are isolated by crystallization from solvent mixtures (e.g., toluene and heptane)
  • Outcome: Efficient synthesis of bicyclic lactone intermediates with high purity, facilitating subsequent conversion to 2-oxa-5-azabicyclo[2.2.2]octane derivatives.

Summary Table of Preparation Methods

Methodology Starting Material(s) Key Steps Yield / Purity Notes
Stereoselective synthesis via chiral lactone (2S,5S)-5-hydroxypiperidine-2-carboxylic acid Epimerization, Ti(OiPr)4-mediated SN2 ring closure ~25% overall yield Enables access to both enantiomers; stereospecific
Intramolecular lactonization of epoxy amino acid esters Ethyl 2-amino-4-(2-oxiranyl)butanoate HCl salt Intramolecular lactonization, recrystallization Not specified Product characterized by X-ray crystallography
Lactonization and isomerization with dehydrating agents Disodium salt of dicarboxylic acid Isomerization, lactonization with acetic anhydride High purity via crystallization Efficient purification and isolation
Bis-epoxidation and amination (related systems) 1:2,5:6-bisepoxyhexane and amines Epoxide ring-opening, bicyclic formation Variable Informative for related bicyclic heterocycles

Research Findings and Critical Analysis

  • The stereoselective route via chiral bicyclic lactone intermediates represents the most advanced and practical method for producing this compound with precise stereochemical control, which is crucial for pharmaceutical applications.
  • Intramolecular lactonization strategies provide robust routes to bicyclic frameworks but may require further optimization for stereochemical purity and yield.
  • The use of dehydrating agents in lactonization and isomerization steps offers a scalable and purifiable approach, with crystallization playing a key role in isolating high-purity intermediates.
  • Emerging synthetic methodologies involving epoxide chemistry and amination expand the toolkit for constructing bicyclic nitrogen- and oxygen-containing heterocycles, potentially adaptable for this compound.

Chemical Reactions Analysis

Types of Reactions: 2-Oxa-5-azabicyclo[2.2.2]octane hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions are common, where halogen atoms can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products:

    Oxidation: Corresponding oxides or hydroxylated derivatives.

    Reduction: Reduced bicyclic amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₆H₁₂ClNO
  • Molecular Weight : 149.62 g/mol
  • Physical Form : Pale-yellow to yellow-brown solid
  • Solubility : Soluble in organic solvents

The bicyclic structure of OAH HCl contributes to its rigidity and potential biological activity, making it a valuable scaffold for drug design targeting various diseases.

Drug Discovery and Development

OAH HCl has been studied for its interactions with biological targets, particularly in the context of drug discovery. Its structural characteristics allow it to engage with receptors and enzymes, which is critical for developing new therapeutics.

  • Target Interactions : OAH HCl can interact with various biological targets, including:
    • Neuronal nicotinic acetylcholine receptors (α4β2)
    • Enzymes involved in metabolic pathways

These interactions suggest that OAH HCl may have potential applications in treating neurological disorders and pain management.

Case Study: Pain Management

Research has indicated that compounds similar to OAH HCl exhibit analgesic properties. Studies involving animal models have shown that these compounds can modulate pain pathways effectively, highlighting their potential as novel analgesics.

Organic Synthesis

OAH HCl serves as a chiral scaffold in asymmetric synthesis, facilitating the construction of complex molecules with specific stereochemical configurations.

Synthetic Routes

The synthesis of OAH HCl can be achieved through various methods, including:

  • Iodocyclization : A prominent approach involves the iodocyclization of cyclohexane-containing alkenyl alcohols using molecular iodine in acetonitrile. This method allows for efficient formation of the bicyclic structure from suitable precursors.

Material Science

The unique structural features of OAH HCl also make it a candidate for applications in material science. Its potential use in developing new polymers or functional materials is under investigation.

Properties for Material Applications

The rigidity and chemical reactivity of OAH HCl could lead to innovative materials with tailored properties for specific applications, such as coatings or composites.

Mechanism of Action

The mechanism of action of 2-Oxa-5-azabicyclo[2.2.2]octane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. This interaction can alter biochemical pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between 2-Oxa-5-azabicyclo[2.2.2]octane hydrochloride and analogous bicyclic compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Similarity Score Notable Properties
This compound C₆H₁₁ClNO 156.61 [2.2.2] system, one O, one N 1.00 (Reference) High solubility in water; used in peptide synthesis
1,4-Diazabicyclo[2.2.2]octane hydrochloride C₆H₁₂ClN₂ 162.63 [2.2.2] system, two N atoms 0.76 Higher basicity; used as a catalyst in organic reactions
3-Oxa-8-azabicyclo[3.2.1]octane hydrochloride C₆H₁₁ClNO 156.61 [3.2.1] system, one O, one N 0.84 Increased ring strain; lower thermal stability
2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride C₅H₉ClNO 135.59 [2.2.1] system, one O, one N 0.52–1.00* Smaller ring size; reduced steric hindrance
5-Oxa-2-azabicyclo[4.1.0]heptane hydrochloride C₅H₁₀ClNO 135.59 [4.1.0] system, fused cyclopropane, one O, one N 0.77 Enhanced reactivity due to cyclopropane strain
exo-2-Azabicyclo[2.2.2]octan-6-ol hydrochloride C₇H₁₄ClNO 171.65 [2.2.2] system, exo-OH group N/A Polar hydroxyl group improves hydrogen-bonding capacity
3-Oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid hydrochloride C₁₀H₁₆ClNO₃ 241.69 [3.3.1] system, carboxylic acid substituent N/A Acidic functionality enables conjugation with biomolecules

Note: Similarity scores vary based on structural vs. functional metrics. For example, 2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride shows a structural similarity of 0.52 in but 1.00 in , likely due to differences in scoring algorithms .

Key Findings from Comparative Analysis:

Impact of Ring Size and Heteroatoms :

  • The [2.2.2] system provides greater rigidity and symmetry compared to smaller ([2.2.1]) or strained ([4.1.0]) analogs, enhancing its utility in drug design .
  • Replacement of oxygen with a second nitrogen (e.g., 1,4-Diazabicyclo[2.2.2]octane hydrochloride) increases basicity, altering solubility and reactivity .

Salt Forms and Solubility :

  • The hydrochloride salt of the target compound exhibits superior aqueous solubility compared to its hemioxalate derivative, which is critical for biological assays .
  • In contrast, hemioxalate derivatives (e.g., 2-Oxa-5-azabicyclo[2.2.2]octane hemioxalate) are preferred for crystallography due to their stable crystal lattice formation .

Synthetic Flexibility :

  • Substitution of the bicyclic core in Example 248 () with spiro or fused systems (e.g., 4-azaspiro[2.5]octane hydrochloride) reduces molecular weight (255.3 vs. 444.2 g/mol) but may compromise target affinity .

Commercial Availability: Over 5,500 suppliers list derivatives of 2-Oxa-5-azabicyclo[2.2.2]octane, indicating its prominence in pharmaceutical R&D.

Biological Activity

2-Oxa-5-azabicyclo[2.2.2]octane hydrochloride (OAH HCl) is a bicyclic compound characterized by its unique structure that includes both an oxygen and a nitrogen atom within its bicyclic framework. Its molecular formula is C₆H₁₂ClNO, and it has a molecular weight of 149.62 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities and interactions with various biological targets.

Structural Characteristics

The bicyclo[2.2.2]octane skeleton of OAH HCl contributes to its rigidity and potential biological activity, particularly in pharmacology. The presence of heteroatoms (oxygen and nitrogen) suggests that this compound can engage with biological systems in significant ways, making it a candidate for drug discovery.

Property Value
Molecular FormulaC₆H₁₂ClNO
Molecular Weight149.62 g/mol
Structure TypeBicyclic compound
HeteroatomsOxygen, Nitrogen

The biological activity of OAH HCl is primarily attributed to its ability to interact with various biological targets, including receptors and enzymes. Research indicates that compounds with similar bicyclic structures often exhibit significant pharmacological properties, such as:

  • Antimicrobial Activity : OAH HCl may inhibit the growth of bacteria or fungi through interaction with essential cellular components.
  • Opioid Receptor Affinity : Studies have shown that derivatives of azabicyclo[2.2.2]octane can exhibit high affinity for μ and κ opioid receptors, suggesting potential analgesic applications .
  • Enzyme Inhibition : The compound's structure allows it to form reversible complexes with enzymes, potentially modulating their activity .

Biological Activity Studies

Research into the biological activity of OAH HCl has revealed several promising findings:

  • Antimicrobial Properties : In vitro studies have demonstrated that OAH HCl exhibits antibacterial activity against specific strains, indicating its potential as a lead compound in the development of new antibiotics .
  • Opioid Receptor Interaction : A study highlighted that derivatives with an azabicyclo[2.2.2]octane skeleton showed varying affinities for opioid receptors, with certain modifications leading to increased selectivity for the κ receptor .
  • Potential in Drug Discovery : The unique structural features of OAH HCl make it an interesting candidate for further exploration in drug development, particularly in therapeutic areas requiring selective receptor modulation .

Case Studies

Several case studies have been conducted to evaluate the biological activity of compounds related to OAH HCl:

  • Study on Opioid Ligands : Research focused on synthesizing derivatives based on the azabicyclo[2.2.2]octane structure showed promising results in terms of receptor binding affinity and selectivity .
  • Antimicrobial Resistance : Investigations into the use of OAH HCl as a scaffold for developing new β-lactamase inhibitors indicated its potential role in combating antibiotic resistance .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Oxa-5-azabicyclo[2.2.2]octane hydrochloride, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via cyclization reactions using ethanol as a solvent, with potassium carbonate and sodium iodide as catalysts to enhance reaction efficiency. Purification often involves recrystallization from hot ethanol, followed by vacuum drying. Analytical techniques like HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and NMR (¹H/¹³C) are critical for verifying purity and structural integrity .

Q. How should researchers characterize the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies using buffers (pH 1–13) and thermal stress tests (25–60°C). Monitor degradation via LC-MS to identify breakdown products. For hygroscopicity, dynamic vapor sorption (DVS) analysis is recommended. Stability data should guide storage conditions (e.g., desiccated at –20°C) .

Q. What spectroscopic techniques are most effective for confirming the bicyclic structure of this compound?

  • Methodological Answer : Use ¹H NMR to identify proton environments (e.g., bridgehead protons at δ 3.2–3.8 ppm) and ¹³C NMR for carbonyl/carboxylic carbons. IR spectroscopy can confirm HCl salt formation (broad O–H/N–H stretches at 2500–3000 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular formula (C₈H₁₄ClNO₂, [M+H]⁺ = 192.0784) .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for synthesizing derivatives of this compound?

  • Methodological Answer : Employ quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to predict transition states and energetics for cyclization or substitution reactions. Reaction path search algorithms (e.g., GRRM) can identify low-energy pathways, reducing experimental trial-and-error. Pair computational results with experimental validation via kinetic studies .

Q. What strategies resolve contradictions in bioactivity data across structurally similar azabicyclo compounds?

  • Methodological Answer : Perform comparative SAR studies using analogs (e.g., substituents at bridgehead or oxygen/nitrogen positions). Evaluate binding affinities via SPR or radioligand assays against target receptors (e.g., nicotinic acetylcholine receptors). Conflicting data may arise from stereochemical differences; resolve via chiral HPLC or X-ray crystallography .

Q. How can Design of Experiments (DoE) improve yield in large-scale synthesis of this compound?

  • Methodological Answer : Apply fractional factorial designs to screen critical variables (e.g., temperature, catalyst loading, solvent ratio). Response surface methodology (RSM) can optimize parameters for maximum yield. For example, a Central Composite Design (CCD) with 3–5 factors and ANOVA analysis identifies significant interactions .

Q. What protocols are recommended for evaluating the anticancer potential of this compound?

  • Methodological Answer : Use in vitro cytotoxicity assays (MTT or SRB) on cancer cell lines (e.g., MCF-7, A549). Compare IC₅₀ values with positive controls (e.g., cisplatin). For mechanistic insights, perform flow cytometry (apoptosis detection) and Western blotting (proteomic analysis of apoptotic markers like caspase-3) .

Q. How can reaction mechanisms for HCl salt formation be elucidated?

  • Methodological Answer : Monitor protonation sites via ¹⁵N NMR or pH-dependent UV-Vis spectroscopy. Titration with HCl in anhydrous ethanol, followed by isolation of intermediates, can reveal stepwise protonation. Computational pKa predictions (e.g., using MarvinSketch) corroborate experimental findings .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-Oxa-5-azabicyclo[2.2.2]octane hydrochloride
Reactant of Route 2
2-Oxa-5-azabicyclo[2.2.2]octane hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.